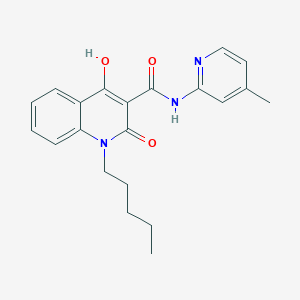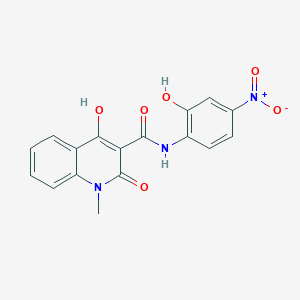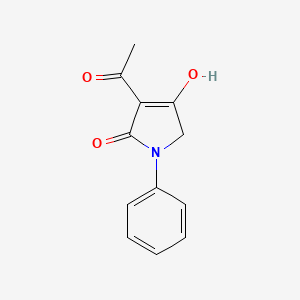
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea, also known as HMCU, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of mitochondrial calcium uptake, which plays a critical role in cellular physiology and pathology.
作用机制
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea inhibits MCU by binding to its pore-forming subunit, MCU1, and blocking calcium uptake into mitochondria. This results in a decrease in mitochondrial calcium concentration, which can affect various mitochondrial functions. N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea has been shown to decrease mitochondrial respiration, increase ROS production, and induce cell death in various cell types.
Biochemical and Physiological Effects
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea has been shown to affect various biochemical and physiological processes in cells. It can modulate energy metabolism by decreasing mitochondrial respiration and ATP production. It can also increase ROS production, which can lead to oxidative stress and cell damage. N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea has been shown to induce cell death in various cell types, including cancer cells, by activating apoptotic pathways.
实验室实验的优点和局限性
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea has several advantages for lab experiments. It is a potent and specific inhibitor of MCU, which allows for the modulation of mitochondrial calcium signaling without affecting other cellular processes. It has been shown to be effective in various cell types and experimental models, making it a versatile tool for studying mitochondrial function. However, N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea also has some limitations. It can be toxic at high concentrations, which can affect cellular viability and experimental outcomes. Its mechanism of action is also complex and can involve multiple pathways, which can complicate data interpretation.
未来方向
There are several future directions for N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea research. One area of interest is the role of mitochondrial calcium signaling in aging and age-related diseases. N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea has been shown to affect mitochondrial function and cell death in various cell types, and its modulation may have therapeutic potential in age-related diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more potent and specific inhibitors of MCU. N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea is a useful tool for studying mitochondrial calcium signaling, but its toxicity and complex mechanism of action can limit its utility in certain experimental settings. The development of more potent and specific inhibitors may overcome these limitations and allow for more precise modulation of mitochondrial calcium signaling.
合成方法
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea can be synthesized through a multistep process involving the reaction of 4-hydroxycoumarin, 4-methylphenyl isocyanate, and triethylamine. The resulting product is then purified using column chromatography and characterized using spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry.
科学研究应用
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea has been extensively used in scientific research to study the role of mitochondrial calcium uptake in cellular physiology and pathology. It has been shown to be a potent inhibitor of mitochondrial calcium uniporter (MCU), a protein complex that mediates calcium uptake into mitochondria. By inhibiting MCU, N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea can modulate mitochondrial calcium signaling and affect various cellular processes such as energy metabolism, ROS production, and cell death.
属性
IUPAC Name |
1-(4-hydroxy-2-oxochromen-3-yl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10-6-8-11(9-7-10)18-17(22)19-14-15(20)12-4-2-3-5-13(12)23-16(14)21/h2-9,20H,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLWWKSVGFBJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=C(C3=CC=CC=C3OC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N'-(4-methylphenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(3-hydroxy-5-imino-7-methyl-5H-[1,3]thiazolo[3,2-c]pyrimidin-2-yl)ethanone](/img/structure/B5913749.png)
![9-hydroxy-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-cyclohepta[d]pyrido[2',3':4,5]thieno[2,3-b]pyridin-11(12H)-one](/img/structure/B5913760.png)


![3-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B5913788.png)




